molecular formula C23H20FN3O3S B11303340 N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11303340
M. Wt: 437.5 g/mol
InChI Key: DMEPKPZQXQXTJS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The 3-fluorophenyl and 3-methylphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or via palladium-catalyzed cross-coupling reactions.

    Thiophene Substitution: The thiophene moiety can be attached through a Friedel-Crafts acylation reaction or via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or organometallic reagents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
  • **N-(3-bromophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its analogs.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H20FN3O3S/c1-15-5-2-8-18(11-15)27-22(29)20(26(23(27)30)14-19-9-4-10-31-19)13-21(28)25-17-7-3-6-16(24)12-17/h2-12,20H,13-14H2,1H3,(H,25,28)

InChI Key

DMEPKPZQXQXTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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